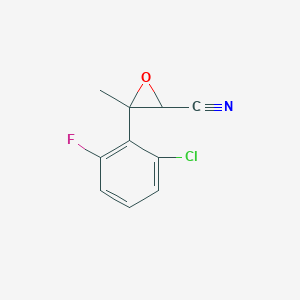![molecular formula C14H14BrN B13150771 (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of a biphenyl compound followed by the introduction of an ethanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The subsequent step involves the reaction of the brominated biphenyl with an ethanamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Applications De Recherche Scientifique
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Studied for its molecular architectures and interactions with metal surfaces.
Uniqueness
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its bromine-substituted biphenyl structure differentiates it from other similar compounds, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C14H14BrN |
|---|---|
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m0/s1 |
Clé InChI |
DAQQGBQJTPYBGR-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)






![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)

